![molecular formula C14H17N3O2 B7577254 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine](/img/structure/B7577254.png)
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine, also known as BRL-15572, is a potent and selective antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system and plays a crucial role in the regulation of neurotransmitter release. BRL-15572 has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor plays a crucial role in the regulation of neurotransmitter release, particularly the release of histamine, dopamine, and norepinephrine. By blocking the H3 receptor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine increases the release of these neurotransmitters, leading to improved cognitive function, memory, and attention.
Biochemical and physiological effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects. It increases the release of histamine, dopamine, and norepinephrine, leading to improved cognitive function, memory, and attention. It also reduces the release of acetylcholine, which is associated with cognitive impairment. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a good safety profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in lab experiments is its selectivity for the histamine H3 receptor, which allows for more precise targeting of this receptor. Another advantage is its good safety profile and tolerability in animal studies. One limitation of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine. One potential direction is the development of more potent and selective H3 receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine on cognitive function and memory. Additionally, the potential therapeutic applications of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in other neurological disorders such as schizophrenia and depression could be explored. Finally, the development of novel drug delivery systems for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine could improve its bioavailability and pharmacokinetics.
Méthodes De Synthèse
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-(2-bromoethyl)-1,3-benzodioxole with 1H-imidazole-2-methanamine to form the intermediate, which is then reacted with 2-methyl-2-propanol to yield the final product.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-6-18-12-3-2-11(8-13(12)19-7-1)9-15-10-14-16-4-5-17-14/h2-5,8,15H,1,6-7,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHNYXFMORVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=NC=CN3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.